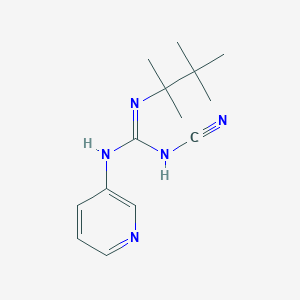
N-Cyano-N'-3-pyridinyl-N''-(1,1,2,2-tetramethylpropyl)guanidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Cyano-N’-3-pyridinyl-N’'-(1,1,2,2-tetramethylpropyl)guanidine is an organic compound belonging to the class of pyridines and derivatives This compound is characterized by the presence of a cyano group, a pyridinyl group, and a tetramethylpropyl group attached to a guanidine core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyano-N’-3-pyridinyl-N’‘-(1,1,2,2-tetramethylpropyl)guanidine can be achieved through several methods. One common approach involves the reaction of a pyridinyl isocyanate with a substituted guanidine. For example, the reaction of 4-pyridinyl isocyanate with N-cyano-N’-(1,1,2,2-tetramethylpropyl)guanidine in the presence of a suitable solvent such as tetrahydrofuran (THF) can yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-Cyano-N’-3-pyridinyl-N’'-(1,1,2,2-tetramethylpropyl)guanidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano or pyridinyl groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amine derivatives.
Applications De Recherche Scientifique
N-Cyano-N’-3-pyridinyl-N’'-(1,1,2,2-tetramethylpropyl)guanidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including its role as a potassium channel opener.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-Cyano-N’-3-pyridinyl-N’'-(1,1,2,2-tetramethylpropyl)guanidine involves its interaction with specific molecular targets. For instance, it can act as a potassium channel opener by binding to the sulfonylurea receptor and modulating the activity of ATP-sensitive potassium channels . This interaction can lead to various physiological effects, including vasodilation and cardioprotection.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-Cyano-N’-3-pyridinyl-N’'-(1,1-dimethylpropyl)guanidine
- N-Cyano-N’-4-pyridinyl-N’'-(1,2,2-trimethylpropyl)guanidine
Uniqueness
N-Cyano-N’-3-pyridinyl-N’'-(1,1,2,2-tetramethylpropyl)guanidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in its applications.
Propriétés
Numéro CAS |
67026-36-2 |
|---|---|
Formule moléculaire |
C14H21N5 |
Poids moléculaire |
259.35 g/mol |
Nom IUPAC |
1-cyano-3-pyridin-3-yl-2-(2,3,3-trimethylbutan-2-yl)guanidine |
InChI |
InChI=1S/C14H21N5/c1-13(2,3)14(4,5)19-12(17-10-15)18-11-7-6-8-16-9-11/h6-9H,1-5H3,(H2,17,18,19) |
Clé InChI |
URAOWGRHICKCQA-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C(C)(C)N=C(NC#N)NC1=CN=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















